molecular formula C13H14O3 B12959770 (E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid

(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid

Cat. No.: B12959770
M. Wt: 218.25 g/mol
InChI Key: RLLFUCYYCYKMDY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid is an organic compound characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a 2-methylacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid typically involves the reaction of 4-allyloxybenzaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomer selective reduction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(Methoxy)phenyl)-2-methylacrylic acid: Similar structure but with a methoxy group instead of an allyloxy group.

    (E)-3-(4-(Ethoxy)phenyl)-2-methylacrylic acid: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activities compared to its methoxy and ethoxy analogs. The allyloxy group can participate in additional chemical reactions, such as polymerization, which are not possible with the methoxy or ethoxy groups .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(E)-2-methyl-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H14O3/c1-3-8-16-12-6-4-11(5-7-12)9-10(2)13(14)15/h3-7,9H,1,8H2,2H3,(H,14,15)/b10-9+

InChI Key

RLLFUCYYCYKMDY-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OCC=C)/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(C=C1)OCC=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.